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Compound of Interest

3,3',5-Trihydroxy-4',7-
Compound Name: _
dimethoxyflavanone

Cat. No.: B123343

Spectroscopic Profile of 3,3',5-Trihydroxy-4',7-
dimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
flavanone, 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. Due to the absence of experimentally
determined spectra in peer-reviewed literature, this document presents a comprehensive set of
predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These
predictions are derived from the analysis of structurally analogous compounds and established
principles of spectroscopic interpretation for the flavonoid class of molecules. This guide is
intended to support researchers in the identification, characterization, and further investigation
of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, *3C NMR, and mass spectrometry data
for 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. These values have been estimated based on
data reported for structurally similar flavonoids and are intended for guidance and comparative
purposes.
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Table 1: Predicted *H NMR Spectroscopic Data (500 MHz,

DMSO-ds)
Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment
ppm) (J, Hz)
~12.5 s - 5-OH
~9.5 brs - 3-0OH, 3'-OH
~6.90 d 2.0 H-2'
~6.85 d 8.5 H-5'
~6.75 dd 8.5,2.0 H-6'
~6.10 d 25 H-6
~6.05 d 25 H-8
~5.40 d 12.0 H-2
~4.60 d 12.0 H-3
~3.80 S - 4'-OCHs
~3.75 S - 7-OCHs

Table 2: Predicted **C NMR Spectroscopic Data (125
MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment
~196.0 C-4
~167.0 C-7
~164.0 C-5
~163.0 C-9
~148.0 c-4
~147.0 c-3
~129.0 C-1
~118.0 C-6'
~115.0 C-5'
~111.0 Cc-2'
~103.0 C-10
~95.0 C-6
~94.0 C-8
~83.0 C-2
~72.0 C-3
~56.0 4'-OCHs
~55.5 7-OCHs

Table 3: Predicted Mass Spectrometry Data (ESI-MS)
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Predicted Fragmentation

m/z (amu lon Type
( ) o Pathway

333.0974 [M+H]* Protonated molecular ion
Loss of water from the 3-

315.0868 [M+H - H20]*
hydroxyl group

297.0763 [M+H - 2H20]* Subsequent loss of water
Retro-Diels-Alder (RDA)

179.0344 [*, SA+H]* : :
fragmentation of the C-ring
Retro-Diels-Alder (RDA)

153.0552 [t, ®B]*

fragmentation of the C-ring

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
flavonoids, including 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. These protocols are
intended as a starting point and may require optimization based on the specific instrumentation
and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified flavanone in 0.5-0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds). Other deuterated solvents such as methanol-da
or acetone-de can be used depending on sample solubility.

 Instrumentation: Acquire NMR spectra on a 400 MHz or higher field NMR spectrometer
equipped with a 5 mm probe.

e 1H NMR Acquisition:
o Set the spectral width to approximately 16 ppm.
o Use a 30-degree pulse angle.

o Set the relaxation delay to 1-2 seconds.
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o Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Process the data with an exponential line broadening of 0.3 Hz.

e 13C NMR Acquisition:
o Set the spectral width to approximately 220 ppm.
o Use a proton-decoupled pulse sequence.
o Set the relaxation delay to 2-5 seconds.

o Acquire a sufficient number of scans for good signal-to-noise, which will be significantly
more than for *H NMR.

o Process the data with an exponential line broadening of 1-2 Hz.

e 2D NMR (COSY, HSQC, HMBC): Acquire 2D NMR spectra as needed for complete structural
elucidation using standard instrument parameters.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the purified flavanone (approximately 1-10
pg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or
acetonitrile, with the addition of 0.1% formic acid to promote protonation.

e Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

e LC-MS Analysis:
o Inject the sample onto a C18 reversed-phase LC column.

o Elute the compound using a gradient of water (with 0.1% formic acid) and acetonitrile (with
0.1% formic acid).

o The flow rate is typically set between 0.2-0.5 mL/min.

o Mass Spectrometry Parameters (Positive lon Mode ESI):
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o Set the capillary voltage to 3-4 kV.

o Set the drying gas temperature to 300-350 °C.

o Set the nebulizer pressure to 30-50 psi.

o Acquire full scan mass spectra over a range of m/z 100-1000.

o For fragmentation studies (MS/MS), select the protonated molecular ion ([M+H]*) as the
precursor ion and apply collision-induced dissociation (CID) with varying collision energies
(e.g., 10-40 eV).

Visualized Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis
of a flavonoid compound from a natural source.
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Caption: Workflow for Flavonoid Isolation and Analysis.
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» To cite this document: BenchChem. [Spectroscopic data (NMR, mass spectrometry) of
3,3',5-Trihydroxy-4',7-dimethoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123343#spectroscopic-data-nmr-mass-spectrometry-
of-3-3-5-trihydroxy-4-7-dimethoxyflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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